molecular formula C18H16F3N3O2S2 B2812515 2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1252826-40-6

2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2812515
CAS No.: 1252826-40-6
M. Wt: 427.46
InChI Key: KGMJLNZNUXMMGD-UHFFFAOYSA-N
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Description

2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a thieno[3,2-d]pyrimidine derivative featuring a 4-oxo group at position 4 and a propyl substituent at position 3 on the pyrimidine core. The structure is further modified by a sulfanyl-linked acetamide moiety attached to a 3-(trifluoromethyl)phenyl group.

Properties

IUPAC Name

2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O2S2/c1-2-7-24-16(26)15-13(6-8-27-15)23-17(24)28-10-14(25)22-12-5-3-4-11(9-12)18(19,20)21/h3-6,8-9H,2,7,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMJLNZNUXMMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Propyl Group: This can be achieved through alkylation reactions using propyl halides.

    Attachment of the Sulfanyl Group:

    Formation of the Acetamide Linkage: This involves the reaction of the intermediate with acetic anhydride or acetyl chloride.

    Introduction of the Trifluoromethylphenyl Group: This step can be achieved through a coupling reaction, such as Suzuki or Heck coupling, using appropriate trifluoromethylphenyl precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the thieno[3,2-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halides, organometallics, and various catalysts (e.g., palladium, copper) are used under conditions like reflux or microwave irradiation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving the thieno[3,2-d]pyrimidine core.

    Medicine: Potential therapeutic applications due to its biological activity, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound likely involves interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidine core can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The trifluoromethylphenyl group can enhance binding affinity and specificity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Key Comparisons:

  • Core Modifications: The target compound has a 4-oxo-3-propyl group on the thienopyrimidine core, whereas 3c () features a 4-aminophenyl substitution. The 4-oxo group may enhance hydrogen-bonding interactions with target proteins, while the propyl chain could improve lipophilicity . describes a compound with a 4-methylphenyl group at position 3 and a 4-(trifluoromethoxy)phenyl acetamide.
  • Acetamide Substituents :

    • The 3-(trifluoromethyl)phenyl group in the target compound contrasts with 3c ’s 3-(trifluoromethyl)phenyl (identical) and ’s 4-(trifluoromethoxy)phenyl . The meta-substitution in the target may influence steric interactions in binding pockets .

Table 1: Comparative Analysis of Thieno[3,2-d]pyrimidine Derivatives

Compound Core Structure R Group (Position 3) Acetamide Substituent Molecular Weight (g/mol) Synthesis Yield (%) Purity (%) Key Biological Activity
Target Compound Thieno[3,2-d]pyrimidin-4-one Propyl 3-(Trifluoromethyl)phenyl Not reported Not reported Not reported Not reported
3c () Thieno[3,2-d]pyrimidin-4-ylamino -NHPh (4-position) 3-(Trifluoromethyl)phenyl 429.0 ([M+H]⁺) 88 99.5 TRK inhibition
Compound Thieno[3,2-d]pyrimidin-4-one 4-Methylphenyl 4-(Trifluoromethoxy)phenyl Not reported Not reported Not reported Not reported

Biological Activity

2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex heterocyclic compound belonging to the thienopyrimidine class. Its unique structure incorporates a thieno[3,2-d]pyrimidine core, which is recognized for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, pharmacological effects, and potential clinical applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H12F3N3O2SC_{15}H_{12}F_3N_3O_2S with a molecular weight of approximately 387.4 g/mol. The structure includes a thieno[3,2-d]pyrimidine moiety and an acetamide group, contributing to its reactivity and biological profile.

PropertyValue
Molecular FormulaC15H12F3N3O2S
Molecular Weight387.4 g/mol
Purity≥95%

The biological activity of thienopyrimidine derivatives often involves the inhibition of key enzymes or receptors involved in cellular processes. For instance, compounds in this class have been shown to inhibit kinases such as MEK1/2, leading to reduced proliferation in cancer cell lines.

  • Inhibition of Kinases : The compound may inhibit MEK1/2 kinases, which are crucial in the MAPK signaling pathway that regulates cell division and survival. In vitro studies have demonstrated that similar compounds can effectively inhibit the proliferation of leukemia cells at low concentrations (e.g., IC50 values around 0.3 µM) .

Biological Activity Studies

Research has indicated that derivatives of thienopyrimidine exhibit a range of biological activities including anti-cancer, anti-inflammatory, and anti-microbial properties. Below are notable findings from various studies:

  • Anti-Cancer Activity :
    • In vitro assays have shown that related compounds can significantly inhibit the growth of various cancer cell lines including acute biphenotypic leukemia (MV4-11) and acute monocytic leukemia (MOLM13) cells .
    • The mechanism involves down-regulation of phospho-ERK1/2 levels and subsequent effects on downstream signaling pathways.
  • Enzyme Inhibition :
    • Compounds structurally related to this compound have been evaluated for their inhibitory effects against cholinesterases (AChE and BChE). For example, certain derivatives exhibited IC50 values indicating moderate inhibition against these enzymes .

Case Studies

A series of case studies have been documented regarding the biological effects of thienopyrimidine derivatives:

  • Case Study on MEK Inhibition :
    • A study demonstrated that a similar thienopyrimidine derivative inhibited MEK1/2 kinases in MV4-11 cells with an IC50 value of approximately 0.3 µM. This inhibition led to significant reductions in cell viability as measured by thymidine uptake assays .
  • Antioxidant Potential :
    • Another study explored the antioxidant capabilities of related compounds, noting that some derivatives exhibited substantial free radical scavenging activity, which may contribute to their therapeutic potential .

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